Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of industrial chemicals, the selection of a compound with the optimal balance of performance, safety, and cost is paramount. This guide provides an in-depth comparative analysis of 3,3,5-Trimethylcyclohexanol, benchmarking its key properties against established industry standards and viable alternatives. Designed for researchers, scientists, and drug development professionals, this document offers a technical exploration into the physicochemical and performance characteristics of this versatile cyclic alcohol, supported by experimental data and standardized testing protocols.
Introduction to 3,3,5-Trimethylcyclohexanol: A Multifaceted Industrial Compound
3,3,5-Trimethylcyclohexanol, often referred to as homomenthol, is a secondary alcohol recognized for its characteristic mint-like odor.[1] It exists as a mixture of cis and trans isomers and is synthesized industrially through the hydrogenation of isophorone.[2] This compound's utility spans a wide range of applications, including its use as a fragrance ingredient, a flavoring agent, an antifoaming agent, and a solvent in various industrial formulations.[3] Furthermore, it serves as a precursor in the synthesis of pharmaceuticals like the vasodilator cyclandelate and the sunscreen agent homosalate.[4]
The unique molecular structure of 3,3,5-Trimethylcyclohexanol, featuring a cyclohexane ring with three methyl groups, imparts a notable stability and enhances its solubility in a variety of organic solvents.[3] This guide will dissect its performance in key areas critical to its industrial applications: solvency, viscosity, flash point, and antifoaming efficacy, while also considering its toxicological profile.
Comparative Analysis of Physicochemical Properties
To provide a clear and objective comparison, the fundamental physicochemical properties of 3,3,5-Trimethylcyclohexanol are benchmarked against several widely used industrial solvents: Texanol™ Ester Alcohol, Butyl Glycol Acetate, Isophorone, and Cyclohexanone. These alternatives were selected based on their prevalence in similar applications, such as coatings, inks, and as chemical intermediates.
| Property | 3,3,5-Trimethylcyclohexanol | Texanol™ Ester Alcohol | Butyl Glycol Acetate | Isophorone | Cyclohexanone | Industry Standard/Target |
| Molecular Weight ( g/mol ) | 142.24 | 216.32 | 160.21 | 138.21 | 98.14 | Varies by application |
| Boiling Point (°C) | 198 | 254 | 192 | 215.2 | 155.6 | Application dependent |
| Flash Point (°C, Closed Cup) | 74 | 120 | 71 | 84 | 44 | Varies by regulation |
| Density (g/cm³ at 20°C) | ~0.878 | 0.95 | 0.942 | 0.9229 | 0.948 | Application dependent |
| Water Solubility | Slightly soluble | Insoluble | Sparingly soluble | 1.2 g/100 mL | Miscible with most organic solvents | Varies by formulation |
| Viscosity (cP at 20°C) | Data not readily available | 13.5 | 1.8 | 2.62 | ~2.2 | Varies by application |
Benchmarking Key Performance Indicators
The efficacy of an industrial chemical is best understood through its performance in standardized tests that simulate its intended application environment. This section delves into a comparative analysis of 3,3,5-Trimethylcyclohexanol's performance in solvency, viscosity, flash point, and antifoaming capabilities.
Solvency Power: The Kauri-Butanol Value
The Kauri-Butanol (Kb) value is a standardized measure of a solvent's ability to dissolve other substances, a critical parameter in coatings, inks, and cleaning applications.[5][6] A higher Kb value signifies greater solvency power.[5][6] The determination of the Kb value is governed by the ASTM D1133 standard test method.[5]
Experimental Rationale: The choice of the ASTM D1133 method is based on its long-standing acceptance as the industry standard for quantifying the relative solvent power of hydrocarbon solvents.[5] This test provides a reliable and reproducible index that allows for direct comparison between different solvents under controlled conditions.
Viscosity: A Key Parameter in Fluid Dynamics
Viscosity is a measure of a fluid's resistance to flow and is a critical property in applications such as hydraulic fluids, coatings, and printing inks.[8] For hydraulic fluids, the ISO 3448 classification system provides standardized viscosity grades (VG) at 40°C.[9][10] For example, ISO VG 46 and ISO VG 68 are common grades used in industrial hydraulic systems.[11]
The viscosity of 3,3,5-Trimethylcyclohexanol, while not explicitly found in comparative tables, can be inferred to be within a functional range for its applications. The viscosity of a solvent system is crucial as it affects application properties like flow, leveling, and film thickness in coatings and inks.[8]
Experimental Rationale: The ASTM D2196 standard test method using a rotational viscometer is selected for its ability to measure the apparent viscosity of non-Newtonian materials, which is characteristic of many industrial formulations where viscosity changes with shear rate.[12][13] This method provides a more comprehensive understanding of a fluid's behavior under dynamic conditions compared to simple flow cup measurements.
Flash Point: A Critical Safety Benchmark
The flash point of a chemical is the lowest temperature at which its vapors will ignite in the presence of an ignition source. It is a critical safety parameter for the storage, handling, and transportation of industrial chemicals.[14] The Pensky-Martens closed-cup method (ASTM D93) is a widely accepted standard for determining the flash point of a variety of liquids.[9][15][16][17]
With a flash point of approximately 74°C, 3,3,5-Trimethylcyclohexanol is classified as a combustible liquid, making it less hazardous to handle than highly flammable solvents like acetone (flash point -17.78°C) or toluene (flash point 4.44°C).[18][19] This higher flash point is a significant advantage in formulations where safety is a primary concern. For instance, in printing inks, especially those used in packaging, the flammability of solvents is a major safety consideration.[20]
Experimental Rationale: The ASTM D93 Pensky-Martens closed-cup tester is the designated method as it simulates the vapor ignition within a contained space, providing a conservative and reliable measure of flammability risk.[9][17] This is particularly relevant for assessing the hazards associated with storage and handling in enclosed environments.
Antifoaming Efficacy
Foam can be a significant issue in many industrial processes, leading to reduced efficiency and product defects. 3,3,5-Trimethylcyclohexanol is cited for its use as an antifoaming agent. The effectiveness of an antifoaming agent can be quantified using standardized methods like ASTM D892, which measures the foaming characteristics of lubricating oils.[12][21][22] This test evaluates both the foaming tendency and the stability of the foam.[12][21]
Experimental Rationale: The ASTM D892 method is chosen for its detailed procedure that allows for the empirical rating of both the amount of foam generated and its persistence. This provides a quantitative basis for comparing the antifoaming performance of different additives. The test can be adapted to evaluate the antifoaming properties of a substance in various liquid media.
Toxicological Profile: A Comparative Overview
The safety of a chemical is as important as its performance. The toxicological profile of 3,3,5-Trimethylcyclohexanol is compared with its alternatives based on available acute toxicity data (LD50) and irritation potential. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals to ensure data consistency and reliability.[23]
| Chemical | Acute Oral LD50 (rat, mg/kg) | Acute Dermal LD50 (rabbit, mg/kg) | Eye Irritation | Skin Irritation |
| 3,3,5-Trimethylcyclohexanol | 3250 | 2800 | Severe | Irritating |
| Texanol™ Ester Alcohol | >3200 | >15800 | Not irritating | Not irritating |
| Butyl Glycol Acetate | 2400 | 1500 | Irritating | Not irritating |
| Isophorone | 2330 | 1250 | Irritating | Irritating |
| Cyclohexanone | 1535 | 948 | Severe | Irritating |
Disclaimer: Toxicity data is compiled from various sources and should be used for comparative purposes only. Always refer to the specific Safety Data Sheet (SDS) for detailed and up-to-date information.
Interpretation: Based on the GHS classification, substances with an oral LD50 between 300 and 2000 mg/kg are considered "Harmful if swallowed," while those with an LD50 greater than 2000 mg/kg are of lower acute toxicity.[22] 3,3,5-Trimethylcyclohexanol, with an oral LD50 of 3250 mg/kg, falls into the lower toxicity category for acute ingestion. However, it is noted to be a severe eye irritant and a skin irritant.
Experimental Rationale: The OECD guidelines for acute toxicity testing (such as the now-deleted OECD 401, and its replacements OECD 420, 423, and 425), acute dermal irritation/corrosion (OECD 404), and acute eye irritation/corrosion (OECD 405) are the globally accepted standards for assessing the hazards of chemical substances.[21][24][25] Adherence to these protocols ensures that the generated data is suitable for regulatory submission and hazard classification.
Experimental Protocols
To ensure the integrity and reproducibility of the benchmarking data, the following standardized experimental protocols are outlined.
Determination of Kauri-Butanol Value (ASTM D1133)
This protocol describes the determination of the relative solvent power of hydrocarbon solvents.
Caption: Workflow for Kauri-Butanol Value Determination (ASTM D1133).
Step-by-Step Methodology:
-
Preparation: A standardized solution of kauri resin in n-butanol is prepared as specified in ASTM D1133.
-
Titration: A known volume of the kauri-butanol solution is placed in a flask and titrated with the solvent under investigation from a burette at a constant temperature of 25°C.
-
Endpoint Determination: The solvent is added until a defined level of turbidity is observed, which is the point where the kauri resin begins to precipitate.
-
Calculation: The volume of solvent required to reach the endpoint is recorded, and the Kauri-Butanol value is calculated after applying any necessary corrections as per the standard.
Determination of Apparent Viscosity (ASTM D2196)
This protocol outlines the measurement of rheological properties using a rotational viscometer.[12]
Caption: Workflow for Apparent Viscosity Measurement (ASTM D2196).
Step-by-Step Methodology:
-
Sample Preparation: The test material is placed in a 600 mL low-form Griffin beaker and allowed to equilibrate to the test temperature of 25 ± 0.5 °C.[26]
-
Instrument Setup: An appropriate spindle for the rotational viscometer is selected based on the expected viscosity of the material.
-
Measurement: The spindle is immersed in the sample to the specified depth. The viscometer is run at a constant rotational speed, and the torque reading is recorded once it stabilizes.
-
Calculation: The apparent viscosity in centipoise (cP) is calculated from the torque reading, the spindle type, and the rotational speed using the instrument's calibration factors.
Determination of Flash Point (ASTM D93)
This protocol details the Pensky-Martens closed-cup method for flash point determination.[9][15]
Caption: Workflow for Flash Point Determination (ASTM D93).
Step-by-Step Methodology:
-
Apparatus Setup: The Pensky-Martens closed-cup tester is assembled, and the test cup is filled with the sample to the specified level.
-
Heating and Stirring: The sample is heated at a slow, constant rate as specified in the chosen procedure (A, B, or C). The sample is stirred at a specified speed to ensure uniform temperature distribution.
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup. This temperature is corrected for barometric pressure.
Determination of Antifoaming Properties (Adapted from ASTM D892)
This protocol provides a method for evaluating the foaming characteristics of a liquid.
Caption: Workflow for Antifoaming Performance Evaluation.
Step-by-Step Methodology:
-
Sample Preparation: A known concentration of the antifoaming agent is dispersed into the test liquid (e.g., a surfactant solution known to foam).
-
Foam Generation: The prepared liquid is placed in a graduated cylinder, and air is sparged through it at a controlled rate for a specified time to generate foam.
-
Foaming Tendency Measurement: At the end of the aeration period, the volume of foam is immediately recorded.
-
Foam Stability Measurement: The air supply is stopped, and the volume of foam remaining is recorded at specific time intervals (e.g., after 10 minutes) to determine the stability of the foam.[21]
Conclusion
3,3,5-Trimethylcyclohexanol presents a compelling profile for a variety of industrial applications. Its moderate solvency, favorable flash point for a combustible liquid, and potential as an antifoaming agent make it a versatile ingredient. When benchmarked against common alternatives, it offers a balanced set of properties. Its lower acute toxicity compared to solvents like Cyclohexanone and Isophorone is an advantage, although its potential for eye and skin irritation necessitates appropriate handling precautions.
The selection of 3,3,5-Trimethylcyclohexanol over its alternatives will ultimately depend on the specific performance requirements, safety considerations, and economic factors of the intended application. This guide provides the foundational data and standardized methodologies to empower researchers and drug development professionals to make informed decisions in their formulation and process development endeavors.
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